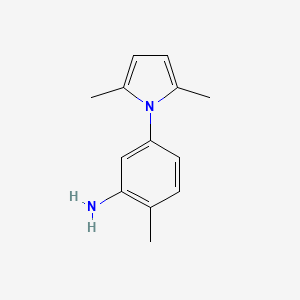

5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also has methyl groups attached to the 2nd and 5th carbon atoms of the pyrrole ring . The aniline group is attached to the 5th carbon of the pyrrole ring .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the pyrrole ring and the aniline group . The pyrrole ring is a five-membered aromatic ring with alternating single and double bonds, which gives it its aromatic properties . The aniline group consists of a benzene ring attached to an amine group .科学的研究の応用

Antimicrobial Agent Synthesis

- Research has shown the synthesis of novel pyrrole derivatives, like 5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline, for their potential in antimicrobial activities. A study synthesized a series of novel pyrrole derivatives and evaluated their in vitro antimicrobial activities, finding that these compounds possess good antibacterial and antifungal activity. The presence of a heterocyclic ring in these compounds contributes to their antimicrobial properties (Hublikar et al., 2019).

Progesterone Receptor Modulators

- Another study explored the use of pyrrole derivatives in the development of new progesterone receptor modulators for applications in female healthcare, such as contraception and treatment of certain breast cancers. The research highlighted the importance of the structure of the pyrrole derivatives in determining their functional response as agonists or antagonists (Fensome et al., 2008).

Spin Trapping of Oxygen-Centered Radicals

- A compound related to this compound, 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide, was synthesized and found to be efficient in spin trapping of hydroxyl and superoxide radicals. This property makes it useful in the study of oxidative stress and free radical biology (Frejaville et al., 1995).

DNA-Interactive Agents for Cancer Therapy

- Pyrrolobenzodiazepine derivatives, structurally related to this compound, have been developed as DNA-interactive agents. These compounds exhibit potential for use in cancer therapy due to their ability to interstrand DNA cross-link and exhibit potent cytotoxicity against various cancer cell lines (Gregson et al., 2001).

Prodrugs of γ‐Aminobutyric Acid Analogues

- Pyrrolines, including 5,5-dimethyl-Δ′-pyrroline, have been identified as substances that can metabolize to pharmacologically active analogues of γ‐aminobutyric acid (GABA), suggesting their potential as brain-penetrating precursors for therapeutic applications (Callery et al., 1982).

将来の方向性

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential applications. For instance, some pyrrole derivatives have shown promise in medical applications, such as antibacterial agents . Therefore, this compound could potentially be explored for similar applications. Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

作用機序

Target of Action

The primary targets of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline are DHFR (Dihydrofolate Reductase) and Enoyl ACP Reductase enzymes . These enzymes play a crucial role in the synthesis of nucleotides and fatty acids, respectively, which are essential for cell growth and replication .

Mode of Action

The compound interacts with its targets by binding to the active sites of DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the function of these enzymes, leading to a disruption in the synthesis of nucleotides and fatty acids .

Biochemical Pathways

The inhibition of DHFR and Enoyl ACP Reductase enzymes affects the nucleotide synthesis and fatty acid synthesis pathways . The downstream effects include a decrease in cell growth and replication, as these processes require nucleotides and fatty acids .

Result of Action

The compound’s action results in the suppression of cell growth and an increase in cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, it suppresses the galactosylation on a monoclonal antibody, a critical quality attribute of therapeutic monoclonal antibodies .

特性

IUPAC Name |

5-(2,5-dimethylpyrrol-1-yl)-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-4-7-12(8-13(9)14)15-10(2)5-6-11(15)3/h4-8H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMCDTHUOFTHRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=CC=C2C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2917776.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2917783.png)

![N-cyclohexyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2917784.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2917785.png)

![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2917787.png)

![2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2917792.png)

![1-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B2917795.png)